molecular formula C6H7N3O B1295646 Pyridin-4-ylurea CAS No. 13262-38-9

Pyridin-4-ylurea

Cat. No. B1295646
CAS RN: 13262-38-9
M. Wt: 137.14 g/mol
InChI Key: ICJVRPQWEPOSOL-UHFFFAOYSA-N
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Description

Pyridin-4-ylurea is a chemical compound that is part of a broader class of organic molecules containing the pyridine ring, a basic nitrogen-containing heterocycle. Pyridine derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical reactivity and ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multi-component reactions and cascade processes. For instance, the synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles (PMAPs) involves a multi-component tether catalysis one-pot protocol, which includes a decarboxylation mechanism to introduce the pyridin-2-ylmethyl group into the target compounds . Similarly, the construction of multisubstituted pyrano[2,3-c]pyrrolidines from 4-pyrones and azomethine ylides is achieved through a chemoselective 1,3-dipolar cycloaddition, which can be further modified to yield pyrazolyl-substituted pyrrolidines .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the molecular geometry, vibrational frequencies, and chemical shift values of a pyridin-4-yl derivative, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . Computational studies, including Hartree-Fock (HF) and density functional method (DFT/B3LYP) calculations, are also employed to understand the molecular structure and properties of these compounds .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. The formation of pyridines from azabicyclo[3.2.0]hept-2-en-4-ones through a proposed azacyclopentadienone intermediate is an example of the complex reactions these compounds can participate in . Additionally, a novel three-component synthesis of tetrahydrofuro[2,3-c]pyridines demonstrates the ability of pyridine derivatives to form fused ring systems through the formation of multiple chemical bonds in a single reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structures of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine reveal different coordination geometries and the formation of 3D supramolecular networks through hydrogen bonds and weak molecular interactions . These structural features can affect properties such as solubility, melting point, and reactivity, which are crucial for the practical applications of these compounds.

properties

IUPAC Name

pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJVRPQWEPOSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157672
Record name Urea, 4-pyridinyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-ylurea

CAS RN

13262-38-9
Record name Urea, (4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013262389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 4-pyridinyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
Y Hao, B Wu, S Li, C Jia, X Huang, XJ Yang - CrystEngComm, 2011 - pubs.rsc.org
… 5f Herein, we report a bis(4-pyridylurea) receptor bearing a flexible ethylene spacer, N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea) (L) and four metal–organic coordination complexes …
Number of citations: 24 pubs.rsc.org
Y Hao, B Wu, S Li, B Liu, C Jia, X Huang, XJ Yang - CrystEngComm, 2011 - pubs.rsc.org
… Very recently, we reported a bis(4-pyridylurea) receptor bearing a flexible ethylene spacer, N,N′-ethane-1,2-diylbis(3-pyridin-4-ylurea) (L) and four metal–organic coordination …
Number of citations: 15 pubs.rsc.org
T Honma, K Hayashi, T Aoyama… - Journal of Medicinal …, 2001 - ACS Publications
As a first step in structure-based design of highly selective and potent Cdk4 inhibitors, we performed structure-based generation of a novel series of Cdk4 inhibitors. A Cdk4 homology …
Number of citations: 319 pubs.acs.org
Z Chen, AM Venkatesan, CM Dehnhardt… - 2010 - ACS Publications
Significant evidence suggests that deregulation of the PI3K/Akt pathway is important in tumor progression. Mechanisms include loss of function of the tumor suppressor PTEN and high …
Number of citations: 70 pubs.acs.org
C Pettinari, J Ngoune, E Álvarez - Inorganica Chimica Acta, 2022 - Elsevier
… An infinite 1D zigzag chain has been obtained from the reaction of Zn(Ac) 2 with N,N’-ethane-1,2-diylbis(3-pyridin-4-ylurea) a ligand adopting different conformations and able to …
Number of citations: 0 www.sciencedirect.com
Y Oguro, N Miyamoto, T Takagi, K Okada… - Bioorganic & medicinal …, 2010 - Elsevier
We have recently reported the discovery of pyrrolo[3,2-d]pyrimidine derivatives 1a and 1b as potent triple inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-…
Number of citations: 35 www.sciencedirect.com
CM Dehnhardt, AM Venkatesan… - Journal of medicinal …, 2010 - ACS Publications
Herein we describe the identification and lead optimization of triazolopyrimidines as a novel class of potent dual PI3K/mTOR inhibitors, resulting in the discovery of 3 (PKI-402). …
Number of citations: 86 pubs.acs.org
A Camerman, A Hempel, D Mastropaolo… - … Section C: Crystal …, 2006 - scripts.iucr.org
… Subsequently, synthesis and testing of a series of over 50 substituted derivatives (Pavia et al., 1990) led to identification of N-(2-chloro-6-methylphenyl)-N'-pyridin-4-ylurea (CI-953) as …
Number of citations: 7 scripts.iucr.org
AM Venkatesan, CM Dehnhardt… - Journal of medicinal …, 2010 - ACS Publications
… solvent was evaporated and the residue was submitted to HPLC using acetonitrile/TFA as mobile phase to give 1-[4-(4,6-dimophorlin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-pyridin-4-ylurea (…
Number of citations: 235 pubs.acs.org
DS Li, YP Wu, J Zhao, J Zhang, JY Lu - Coordination Chemistry Reviews, 2014 - Elsevier
In order to further design and successfully prepare for the functional metal-organic framework materials, it is essential to understand the fundamental correlations between the …
Number of citations: 303 www.sciencedirect.com

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